 
                            Orvepitant is derived from a series of compounds designed to inhibit the neurokinin-1 receptor, which is activated by substance P, a neuropeptide involved in pain perception and inflammation. The compound's chemical name is (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxo-1-piperidinecarboxamide. It is often used in its hydrochloride or maleate salt forms for improved stability and solubility in pharmaceutical formulations .
The synthesis of Orvepitant involves several steps that utilize various reagents and conditions to achieve the desired molecular structure. The synthesis can be summarized as follows:
Orvepitant's molecular structure features several key components that contribute to its pharmacological activity:
The three-dimensional arrangement of these atoms allows Orvepitant to effectively fit into the receptor's binding site, facilitating its antagonistic action .
Orvepitant participates in various chemical reactions primarily related to its synthesis and potential degradation pathways:
These reactions are critical for understanding both the stability of Orvepitant in formulations and its metabolic pathways in biological systems .
Orvepitant exerts its pharmacological effects primarily through antagonism of the neurokinin-1 receptor:
Orvepitant possesses several notable physical and chemical properties:
Orvepitant's primary applications are centered around its use as a therapeutic agent:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1